molecular formula C18H29N5O2 B12407760 PptT-IN-1

PptT-IN-1

Cat. No.: B12407760
M. Wt: 347.5 g/mol
InChI Key: YNLDPQYFFGLCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PptT-IN-1, also known as compound 5j, is a potent inhibitor of phosphopantetheinyl phosphoryl transferase (PptT). This enzyme plays a crucial role in the biosynthesis of cellular lipids and virulence factors in Mycobacterium tuberculosis. This compound has shown significant potential for tuberculosis research due to its inhibitory properties with an IC50 of 2.8 μM .

Chemical Reactions Analysis

PptT-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PptT-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

PptT-IN-1 exerts its effects by inhibiting the enzyme phosphopantetheinyl phosphoryl transferase. This enzyme is essential for the biosynthesis of cellular lipids and virulence factors in Mycobacterium tuberculosis. By inhibiting this enzyme, this compound disrupts the production of these crucial components, thereby reducing the virulence and survival of the bacteria .

Comparison with Similar Compounds

PptT-IN-1 is unique in its high potency and specificity for phosphopantetheinyl phosphoryl transferase. Similar compounds include other inhibitors of this enzyme, but this compound stands out due to its low IC50 value and significant potential for tuberculosis research. Other similar compounds may include various amidinoureas and other small molecule inhibitors .

Properties

Molecular Formula

C18H29N5O2

Molecular Weight

347.5 g/mol

IUPAC Name

3,5-diethyl-4-[(N'-ethylcarbamimidoyl)carbamoylamino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C18H29N5O2/c1-6-12-9-14(16(24)21-11(4)5)10-13(7-2)15(12)22-18(25)23-17(19)20-8-3/h9-11H,6-8H2,1-5H3,(H,21,24)(H4,19,20,22,23,25)

InChI Key

YNLDPQYFFGLCQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)C(=O)NC(C)C

Origin of Product

United States

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